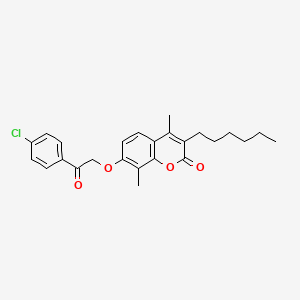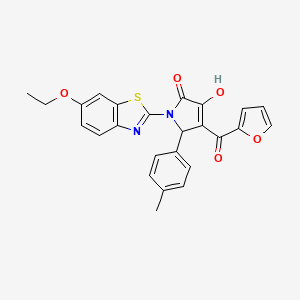![molecular formula C26H28N2O6 B12144682 4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12144682.png)
4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole precursors, followed by their coupling under specific conditions to form the spiro structure. Key steps include:
Formation of Indole Precursor: This involves the cyclization of an appropriate aniline derivative with a ketone or aldehyde.
Formation of Pyrrole Precursor: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reaction: The indole and pyrrole precursors are coupled using a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.
Reduction: NaBH4, Lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or amines.
科学的研究の応用
4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate cellular functions.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Known for its antioxidant properties.
4-Hydroxy-3-methylbenzoic acid: Used in the synthesis of pharmaceuticals.
4-Hydroxy-3-methoxybenzaldehyde: Utilized in flavor and fragrance industries.
Uniqueness
4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties
特性
分子式 |
C26H28N2O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
(4'E)-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H28N2O6/c1-4-14-27-20-9-6-5-8-19(20)26(25(27)32)21(22(29)17-10-12-18(34-3)13-11-17)23(30)24(31)28(26)15-7-16-33-2/h5-6,8-13,29H,4,7,14-16H2,1-3H3/b22-21- |
InChIキー |
GDPQRPDUTKXJMU-DQRAZIAOSA-N |
異性体SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCCOC |
正規SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12144615.png)
![(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B12144622.png)

![2-amino-N-(2-methoxyethyl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12144634.png)
![3-[(2,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole](/img/structure/B12144638.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B12144648.png)
![4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12144656.png)

![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12144669.png)
![(5Z)-5-(3-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12144675.png)
![1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12144680.png)
![2-Imino-1-[(4-methoxyphenyl)methyl]-10-methyl-3-[(4-methylphenyl)sulfonyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12144687.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144691.png)
